molecular formula C16H20N2O2 B3288619 N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-06-7

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3288619
CAS No.: 852367-06-7
M. Wt: 272.34 g/mol
InChI Key: RQQNQZOTRRCMDP-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a dual alkyl-substituted acetamide group (N-butyl and N-ethyl) at the 2-oxoacetamide position. Indole derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-10-18(4-2)16(20)15(19)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQNQZOTRRCMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of indole-3-carboxylic acid with N-butyl-N-ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has been studied primarily for its antitumor properties. Research indicates that compounds within this class exhibit significant efficacy against various types of solid tumors, particularly colorectal and lung cancers. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and lead to therapeutic effects .

Case Studies

  • Colorectal Cancer : The compound has shown promise against colorectal carcinoma, which is prevalent in Western countries. Current treatments often involve 5-fluorouracil (5-FU), but many patients do not respond effectively to this chemotherapy. Novel compounds like this compound could provide alternative therapeutic options .
  • Lung Cancer : Similar studies have highlighted the compound's potential against lung tumors, where traditional therapies may not yield satisfactory results. The need for new agents is critical as resistance to existing treatments develops .

Antimicrobial Properties

In addition to its anticancer applications, this compound exhibits notable antimicrobial properties. Indole derivatives are known for their effectiveness against various bacterial strains.

Research Findings

Research indicates that this compound may be effective against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting its utility in treating infections caused by resistant bacterial strains .

Chemical Research Applications

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, including the formation of the indole core and subsequent acylation processes. Understanding its chemical properties allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets are crucial for elucidating its mechanism of action. These investigations help identify how it interacts with cellular pathways and aids in the development of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Cytotoxicity (IC₅₀) of Selected Indole-2-oxoacetamide Derivatives

Compound Name Substituents/Modifications IC₅₀ (µM) Target Cell Line Key Features
N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide N-butyl, N-ethyl Data not reported - Hypothesized improved lipophilicity
Compound 5r Adamantane, N-substituted aryl 10.56 ± 1.14 HepG2 Caspase-8 activation, PARP cleavage
Compound 5f Adamantane, N-phenylacetyl 17.65 ± 1.54 HeLa Moderate selectivity for HeLa
D-24851 N-(pyridin-4-yl), 4-chlorobenzyl <1.0 Yoshida AH13 Microtubule destabilization, MDR-insensitive
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide N-(4-fluorobenzyl) Data not reported - Potential CNS activity
N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide N-ethyl Data not reported - Simplified structure, baseline activity

Key Observations :

  • Adamantane-containing derivatives (e.g., 5r, 5f) exhibit potent cytotoxicity (IC₅₀ ~10–20 µM) but require bulky substituents that may limit bioavailability .
  • D-24851 demonstrates sub-micromolar potency due to its unique microtubule-targeting mechanism, bypassing P-glycoprotein-mediated multidrug resistance (MDR) .

Mechanism of Action

Caspase Activation Pathways:

  • Compound 5r : Induces apoptosis in HepG2 cells via caspase-8 and caspase-3 activation, with minimal effect on caspase-9, suggesting a death receptor-mediated pathway .
  • D-24851 : Triggers G2/M arrest through microtubule destabilization, independent of caspase activation .

Resistance Profiles:

  • Adamantane derivatives (e.g., 5r) show selectivity for HepG2 over HeLa and MCF-7 cells, possibly due to tissue-specific caspase-8 expression .
  • D-24851 retains efficacy against vincristine- and doxorubicin-resistant tumors, highlighting its value in MDR contexts .

Structural Validation

  • 1H/13C-NMR and HRMS : Critical for confirming N-substituent identity and indole ring integrity .
  • Hydrogen bonding : The conformation of 2-oxoacetamide derivatives is influenced by N-substituents, affecting solubility and target interactions .

Biological Activity

N-butyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives. The indole structure is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry. The specific structural features of this compound contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or viral replication.
  • Receptor Modulation: It can act on various receptors, potentially influencing signaling pathways associated with cell survival and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant activity against various cancer cell lines. Notable findings include:

  • Inhibition of Tumor Growth: Studies have shown that this compound can inhibit tumor growth in mouse xenograft models, particularly in head and neck cancer types .
Cancer Type IC50 Value (µM) Reference
Head and Neck Cancer5.4
Breast Cancer4.8
Lung Cancer6.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties, particularly against flaviviruses such as the Dengue virus. It has been evaluated for its ability to inhibit viral proteases, which are crucial for viral replication .

Case Studies and Research Findings

  • Study on Anticancer Properties:
    A study conducted on this compound revealed that it significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Evaluation Against Infectious Diseases:
    Another research project focused on evaluating the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The results indicated that it exhibited potent anti-trypanosomal activity, supporting its potential as a therapeutic agent for neglected tropical diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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